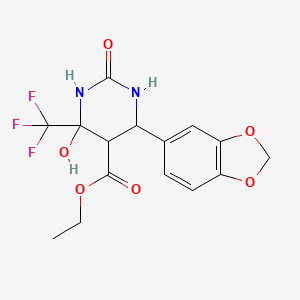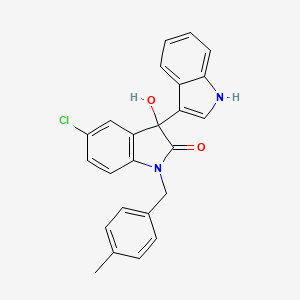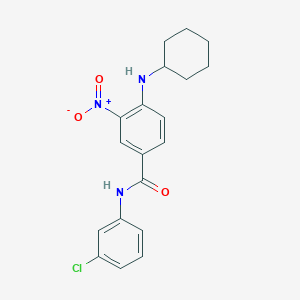![molecular formula C23H33N3O B4085412 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide](/img/structure/B4085412.png)
4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide
描述
4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide, also known as MMPI or MPAC, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained interest in scientific research due to its potential therapeutic applications in various diseases.
科学研究应用
4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has shown potential therapeutic applications in various diseases such as cancer, Parkinson's disease, and Alzheimer's disease. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and prevent neuroinflammation. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides and improve cognitive function.
作用机制
The mechanism of action of 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. MMPs play a crucial role in various physiological processes such as tissue remodeling, angiogenesis, and inflammation. This compound has also been shown to inhibit the activity of dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. Inhibition of DAT leads to an increase in the concentration of dopamine in the synaptic cleft, which can have therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. This compound has also been shown to inhibit angiogenesis by inhibiting the activity of MMPs and vascular endothelial growth factor (VEGF). In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress by inhibiting the production of reactive oxygen species (ROS) and increasing the expression of antioxidant enzymes. This compound has also been shown to prevent neuroinflammation by inhibiting the production of pro-inflammatory cytokines. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the beta-sheet region of the peptide and stabilizing the alpha-helical structure.
实验室实验的优点和局限性
The advantages of using 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit the activity of MMPs and DAT, and its ability to induce apoptosis and inhibit angiogenesis. The limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and its limited availability.
未来方向
There are several future directions for the research on 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide. One direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Another direction is to develop more efficient synthesis methods for this compound and its derivatives. Additionally, the development of new formulations of this compound with improved solubility and bioavailability could enhance its potential therapeutic applications. Finally, the evaluation of the safety and toxicity of this compound in preclinical and clinical studies is essential for its potential use as a therapeutic agent.
属性
IUPAC Name |
4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O/c1-17-3-5-20(6-4-17)22-12-18-11-19(13-22)15-23(14-18,16-22)24-21(27)26-9-7-25(2)8-10-26/h3-6,18-19H,7-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHMHMCMLGKYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)N5CCN(CC5)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4085343.png)
![8-(4-hydroxy-3,5-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4085354.png)
![2,2-dimethyl-5-(4-morpholinyl)-9-phenyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B4085359.png)
![8,8-dimethyl-5-(4-morpholinyl)-2-(4-morpholinylcarbonyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4085367.png)


![ethyl 4-[({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4085396.png)

![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4085422.png)
![6-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4085423.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B4085426.png)
![6-amino-3-propyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4085430.png)
![2-{[2-(4-methoxyphenyl)ethyl]amino}-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4085437.png)
![1-{3-[1-(2-ethoxybenzyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4085444.png)